1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(2,4-Dichlorophenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group, a fluorophenyl group, and a pyrazole carboxamide moiety
Preparation Methods
The synthesis of 1-[(2,4-Dichlorophenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy compound.
Synthesis of the pyrazole core: The pyrazole ring is synthesized through the cyclization of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.
Coupling of the intermediates: The dichlorophenoxy intermediate is then coupled with the pyrazole core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2,4-Dichlorophenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy and fluorophenyl positions, using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
1-[(2,4-Dichlorophenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemicals: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorophenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The dichlorophenoxy and fluorophenyl groups contribute to its binding affinity and specificity, while the pyrazole carboxamide moiety plays a role in its overall stability and bioavailability.
Comparison with Similar Compounds
1-[(2,4-Dichlorophenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:
2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-fluorophenyl)ethanone: This compound shares the dichlorophenoxy and fluorophenyl groups but differs in the core structure, which may result in different biological activities and applications.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide, this compound has a simpler structure and is widely used in agriculture.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
1-[(2,4-dichlorophenoxy)methyl]-N-(3-fluorophenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2FN3O2/c18-11-4-5-16(14(19)8-11)25-10-23-7-6-15(22-23)17(24)21-13-3-1-2-12(20)9-13/h1-9H,10H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJJBOOBPWWQLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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